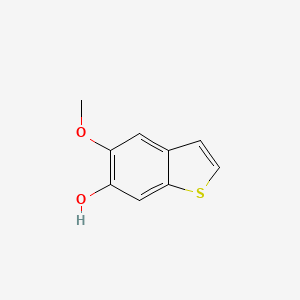

5-methoxy-1-benzothiophen-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O2S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

5-methoxy-1-benzothiophen-6-ol |

InChI |

InChI=1S/C9H8O2S/c1-11-8-4-6-2-3-12-9(6)5-7(8)10/h2-5,10H,1H3 |

InChI Key |

UJEXMZORGCPCOL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CS2)O |

Origin of Product |

United States |

The Significance of Benzothiophene Frameworks in Advanced Organic Synthesis Research

The benzothiophene (B83047) scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in the field of heterocyclic chemistry. ijpsjournal.com This structural motif is not merely of academic interest; it is a privileged core found in a multitude of biologically active compounds and functional materials. ijpsjournal.comjuniperpublishers.com The inherent aromaticity and the presence of a sulfur atom endow benzothiophene derivatives with unique electronic and steric properties, making them versatile building blocks in organic synthesis. researchgate.net

In medicinal chemistry, the benzothiophene framework is a key component in a variety of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. ijpsjournal.comrsc.org A notable example is Raloxifene, a selective estrogen receptor modulator (SERM) based on a benzothiophene structure, used for the prevention and treatment of osteoporosis. juniperpublishers.com The structural rigidity and the potential for diverse functionalization of the benzothiophene core allow for the fine-tuning of molecular properties to achieve desired biological outcomes. rsc.org

Beyond pharmaceuticals, benzothiophene derivatives are integral to the development of advanced materials. Their unique photophysical and electronic properties have led to their use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. The ability to modify the benzothiophene core allows for the engineering of materials with tailored optical and charge-transport characteristics.

The Research Context of Oxygenated Benzothiophenes

Research into oxygenated benzothiophenes has revealed their enhanced biological potency in certain contexts. For instance, 3-oxygenated benzothiophenes have been reported to exhibit a substantial increase in estrogen antagonist potency compared to their non-oxygenated counterparts. juniperpublishers.com Furthermore, derivatives of 5-hydroxybenzothiophene have been investigated as multi-kinase inhibitors with potential applications in cancer therapy, demonstrating that the position and nature of the oxygenated substituent are critical for activity. tandfonline.com The synthesis of various 6-hydroxy and 6-methoxybenzothiophene derivatives has also been a subject of research, often as intermediates in the preparation of more complex molecules. nih.govchemicalbook.com

While direct research on 5-methoxy-1-benzothiophen-6-ol is limited, the existing body of work on closely related oxygenated benzothiophenes provides a strong rationale for its investigation. The specific arrangement of a methoxy (B1213986) group at the 5-position and a hydroxyl group at the 6-position presents a unique substitution pattern that could lead to novel biological activities or material properties.

Computational and Theoretical Chemistry Investigations of 5 Methoxy 1 Benzothiophen 6 Ol

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is crucial as the geometry influences the molecule's physical, chemical, and biological properties.

Density Functional Theory (DFT) has become a popular and effective method for the structural analysis of organic molecules due to its balance of accuracy and computational cost. tandfonline.com In DFT, the electronic energy of a system is determined as a functional of the electron density. For the geometric optimization of 5-methoxy-1-benzothiophen-6-ol, a common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311G(d,p). The process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which corresponds to the most stable structure.

Table 1: Representative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p)) (Note: The following data is illustrative of typical results from such calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (thiophene ring) | 1.75 Å |

| Bond Length | C=C (thiophene ring) | 1.38 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Angle | C-S-C | 92.5° |

| Dihedral Angle | C-C-O-C (methoxy) | 178.5° |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. wisc.edu These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate molecular structures. While computationally more demanding than DFT, ab initio calculations can be used to validate the results obtained from DFT or for systems where DFT might not be as reliable. For this compound, ab initio calculations would serve to provide a rigorous theoretical determination of its geometry, offering a deeper understanding of the electronic structure from fundamental principles.

Electronic Structure and Reactivity Studies

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods offer several ways to analyze the distribution of electrons and identify regions of a molecule that are likely to be involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, FMO analysis can predict its susceptibility to electrophilic or nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative of typical results from such calculations.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -5.8 |

| LUMO Energy (ELUMO) | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the sulfur atom in the thiophene (B33073) ring, indicating these as likely sites for interaction with electrophiles. Regions of positive potential (blue) might be located around the hydrogen atoms, particularly the hydroxyl proton.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edunih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the stability of the molecule. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Table 3: Representative NBO Analysis - Significant Donor-Acceptor Interactions in this compound (Note: The following data is illustrative of typical results from such calculations.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of methoxy | π* (C-C) of benzene (B151609) ring | 5.2 |

| LP (O) of hydroxyl | π* (C-C) of benzene ring | 6.8 |

| LP (S) of thiophene | π* (C=C) of thiophene ring | 12.5 |

| π (C=C) of benzene ring | π* (C=C) of thiophene ring | 20.1 |

Mulliken Atomic Charges and Natural Population Analysis

Mulliken and Natural Population Analysis (NPA) are computational methods used to determine the partial atomic charges of the atoms within a molecule. This information is valuable for understanding the charge distribution, identifying potential reactive sites, and characterizing the nature of chemical bonds. For this compound, these analyses would reveal the influence of the methoxy and hydroxyl functional groups on the electron density of the benzothiophene (B83047) ring system. It would be expected that the oxygen atoms of the methoxy and hydroxyl groups would carry significant negative charges, while the adjacent carbon and hydrogen atoms would exhibit positive charges. The distribution of charges across the aromatic ring would also provide insights into its electrophilic and nucleophilic regions.

Table 1: Hypothetical Mulliken and Natural Population Analysis Atomic Charges for Selected Atoms of this compound

| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |

| S1 | Data not available | Data not available |

| O(methoxy) | Data not available | Data not available |

| C(methoxy) | Data not available | Data not available |

| O(hydroxyl) | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data, aiding in the structural elucidation of new compounds.

Computed NMR Chemical Shifts (Gauge-Including Atomic Orbital (GIAO) Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. A theoretical NMR spectrum for this compound would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted values, when compared with experimental data, can confirm the proposed structure. The calculations would be sensitive to the molecular geometry and the electronic environment of each nucleus.

Table 2: Hypothetical Computed ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO Method

| Atom | Computed ¹³C Chemical Shift (ppm) | Atom | Computed ¹H Chemical Shift (ppm) |

| C2 | Data not available | H(C2) | Data not available |

| C3 | Data not available | H(C3) | Data not available |

| C3a | Data not available | H(C4) | Data not available |

| C4 | Data not available | H(C7) | Data not available |

| C5 | Data not available | H(methoxy) | Data not available |

| C6 | Data not available | H(hydroxyl) | Data not available |

| C7 | Data not available | ||

| C7a | Data not available | ||

| C(methoxy) | Data not available |

Calculated Vibrational Frequencies

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. For this compound, these calculations would help in assigning the peaks observed in an experimental IR spectrum. Key vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methoxy group, C-O stretching vibrations, and vibrations associated with the benzothiophene core.

Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | Data not available |

| Aromatic C-H stretch | Data not available |

| Aliphatic C-H stretch (methoxy) | Data not available |

| C=C stretch (aromatic) | Data not available |

| C-S stretch | Data not available |

| C-O stretch (methoxy) | Data not available |

| C-O stretch (hydroxyl) | Data not available |

| O-H bend | Data not available |

Simulated Electronic Absorption Spectra

Time-dependent density functional theory (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). This analysis provides information about the electronic transitions within a molecule. For this compound, the simulated spectrum would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions would likely involve the π-electrons of the aromatic system.

Table 4: Hypothetical Simulated Electronic Absorption Data for this compound

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) |

| HOMO -> LUMO | Data not available | Data not available |

| HOMO-1 -> LUMO | Data not available | Data not available |

| HOMO -> LUMO+1 | Data not available | Data not available |

Exploration of Nonlinear Optical (NLO) Properties

Computational chemistry can be used to predict the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Molecules with large β values have potential for use in technologies such as frequency doubling of light. A computational study of this compound would involve calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess its NLO potential. The presence of electron-donating (methoxy and hydroxyl) and electron-withdrawing groups can enhance NLO properties.

Table 5: Hypothetical Calculated Nonlinear Optical Properties of this compound

| Parameter | Calculated Value |

| Dipole Moment (μ) (Debye) | Data not available |

| Mean Polarizability (α) (a.u.) | Data not available |

| First Hyperpolarizability (β) (a.u.) | Data not available |

Mechanistic Insights from Computational Reaction Dynamics

Computational reaction dynamics studies can provide detailed insights into the mechanisms of chemical reactions. For this compound, this could involve investigating its reactivity in various chemical transformations, such as electrophilic substitution on the aromatic ring or reactions involving the hydroxyl and methoxy groups. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated, providing a deeper understanding of the reaction pathways and kinetics. No such studies have been found for this specific compound.

Transition State Analysis and Reaction Pathway Elucidation

Transition state analysis is a critical component of computational chemistry that focuses on identifying the highest energy point along a reaction coordinate, known as the transition state. The structure and energy of the transition state determine the activation energy of a reaction, which is a key factor in its rate. By locating transition states and mapping the reaction pathway, researchers can elucidate the step-by-step mechanism of a chemical transformation.

In the context of this compound, transition state analysis could be used to investigate various potential reactions, such as electrophilic substitution, oxidation of the sulfur atom, or reactions involving the hydroxyl and methoxy functional groups. These calculations would provide valuable insights into the preferred reaction pathways and the factors that influence them. While DFT studies have been conducted on the pyrolysis mechanisms and excited state dynamics of other benzothiophene derivatives, no specific transition state analyses for reactions involving this compound have been reported. Mechanistic proposals for reactions of benzothiophenes often remain based on experimental evidence without the support of detailed computational elucidation for specific substituted analogues.

Structure Activity Relationship Sar Studies and Rational Design of 5 Methoxy 1 Benzothiophen 6 Ol Derivatives for Research Applications

Systematic Modification of Substituents on the Benzothiophene (B83047) Scaffold

The functionalization of the benzothiophene core is a primary strategy for optimizing its research applications. By systematically altering the substituents on both the benzene (B151609) and thiophene (B33073) rings, investigators can precisely modulate the molecule's electronic, steric, and physicochemical properties.

Impact of Methoxy (B1213986) Group Position and Other Aromatic Substituents on Research Outcomes

The methoxy group (–OCH₃) is a prevalent substituent in drug molecules, capable of influencing ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov Its effects are highly dependent on its position on the aromatic scaffold. In the context of benzothiophene derivatives, the placement of methoxy and hydroxyl (–OH) groups on the benzo portion of the molecule can dramatically alter their research applications, for instance, in kinase inhibition studies.

Research into a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as inhibitors of the protein kinase DYRK1A revealed sharp SAR trends based on substitution at the 5-position. nih.gov Compounds lacking any substituent at this position showed low inhibitory activity. nih.gov However, the introduction of a 5-methoxy group significantly enhanced potency, as seen in compound 4e , which had an IC₅₀ value of 52 nM. nih.gov An even greater effect was observed when this was replaced with a 5-hydroxy group; compounds 4i , 4j , and 4k demonstrated IC₅₀ values of 105, 116, and 35 nM, respectively. nih.gov This indicates that a hydrogen bond-donating group at this position is highly favorable for activity. nih.gov These results underscore how subtle changes to the aromatic substitution pattern can lead to significant gains in potency. nih.govrsc.org

| Compound | R⁵ Substituent | DYRK1A IC₅₀ (nM) |

|---|---|---|

| 4a-d | H | Low Inhibition |

| 4e | OMe | 52 |

| 4i | OH | 105 |

| 4j | OH | 116 |

| 4k | OH | 35 |

Role of Halogenation in Modulating Research Properties

Halogenation, the introduction of halogen atoms (F, Cl, Br, I), is a common and effective strategy in medicinal chemistry to modulate a compound's properties. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, and can introduce new interaction points with biological targets. rsc.orgresearchgate.net In the benzothiophene series, halogenation can be used to tune optoelectronic properties for materials science applications or to enhance potency in biological assays.

For example, a study on researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives demonstrated that bromination followed by sulfur oxidation significantly alters the compounds' optical and physical properties. mdpi.com The introduction of bromine atoms at the 2- and 7-positions of the BTBT core, followed by oxidation to the dioxide and tetraoxide forms, resulted in substantial shifts in absorption and emission spectra, leading to materials with impressive quantum yields exceeding 99%. mdpi.com The halogen atoms influence the electron distribution upon excitation and alter the crystal packing of the molecules. mdpi.com This highlights how halogenation can be a powerful tool for designing advanced fluorescent materials based on the benzothiophene scaffold. mdpi.com

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 2,7-diBr-BTBT | 345 | 364 | 0.17 |

| 2,7-diBr-BTBTDO | 376 | 422 | >0.99 |

| 2,7-diBr-BTBTTO | 391 | 443 | >0.99 |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization Research

Scaffold hopping and bioisosteric replacement are modern drug design strategies used to discover novel chemical entities with improved properties. researchgate.netnih.gov A bioisostere is a compound or group that has similar chemical or physical properties to the parent entity, eliciting a broadly similar biological response. cambridgemedchemconsulting.com These techniques are invaluable for navigating new chemical space, overcoming synthetic challenges, and enhancing the "drug-like" characteristics of a lead compound. researchgate.net

Nitrogen Analogues in Benzothiophene-Based Research

Similarly, nitrogen-containing heterocycles can serve as bioisosteres for the benzothiophene core. researchgate.net The indole (B1671886) and benzimidazole (B57391) scaffolds, for instance, are common replacements. Nitrogen atoms can act as hydrogen bond acceptors, significantly altering a compound's interaction with protein targets compared to the sulfur atom in benzothiophene. nih.gov This strategy of replacing a benzothiophene with a nitrogen analogue is a form of scaffold hopping that can lead to compounds with entirely new research applications or improved selectivity profiles. For example, a benzothiophene derivative was found to have a high affinity for D2 and D3 dopamine (B1211576) receptors, with Kᵢ values of 76.9 and 1.69 nM, respectively, demonstrating the utility of this scaffold in neuroscience research. rsc.org Exploring its nitrogen-based bioisosteres could yield modulators with different receptor subtype selectivities.

Design Principles for Enhanced Research Outcomes

Based on SAR studies of 5-methoxy-1-benzothiophen-6-ol and related structures, several key design principles emerge for creating derivatives with enhanced properties for research applications:

Strategic Oxygenation: The position of methoxy and hydroxyl groups on the benzene ring is critical. As seen in DYRK1A inhibitors, a 5-hydroxy group is often superior to a 5-methoxy group, suggesting that hydrogen-bonding capability can be a crucial driver of activity. nih.gov

Targeted Halogenation: The introduction of halogens can be used to fine-tune electronic properties and intermolecular interactions. This is particularly useful in materials science for modulating fluorescence and in medicinal chemistry for improving target affinity and metabolic profiles. mdpi.com

Bioisosteric Exploration: The benzothiophene scaffold should not be considered in isolation. Systematically replacing the sulfur atom with oxygen (to give benzofurans) or replacing the entire scaffold with nitrogen-containing analogues (like indoles) is a powerful strategy to optimize activity, selectivity, and physicochemical properties. researchgate.net This approach of scaffold hopping allows researchers to explore a wider, more diverse chemical space to identify superior compounds. researchgate.netnih.gov

By applying these principles, researchers can rationally design and synthesize novel benzothiophene derivatives, moving beyond serendipitous discovery toward the targeted creation of molecules with precisely tailored characteristics for specific scientific investigations.

Lack of Specific Research Data on this compound Limits In-Depth Analysis

The initial research strategy aimed to gather specific data to elaborate on the ligand-based and structure-based design strategies, as well as computational and virtual library screening efforts, centered on this particular compound. However, the search yielded information on related but distinct benzothiophene-containing molecules. For instance, studies on derivatives of 6H-benzo[b]indeno[1,2-d]thiophen-6-one and 5-methoxybenzothiophene-2-carboxamides were identified. While these compounds share the benzothiophene core, the specific substitution pattern of a methoxy group at the 5-position and a hydroxyl group at the 6-position of the 1-benzothiophene ring system in the target molecule is not a primary focus of the available literature.

General principles of ligand-based and structure-based drug design are well-established methodologies in medicinal chemistry. Ligand-based design relies on the knowledge of molecules that bind to a specific biological target to develop a pharmacophore model, which defines the essential structural features required for biological activity. Structure-based design, conversely, utilizes the three-dimensional structure of the target protein to design or identify molecules that can bind to it with high affinity and selectivity.

Similarly, computational screening and the design of virtual libraries are powerful tools in modern drug discovery. These in silico techniques allow for the rapid assessment of large numbers of virtual compounds against a biological target to prioritize molecules for synthesis and experimental testing.

Unfortunately, the application of these specific design and screening strategies to This compound has not been detailed in the accessible scientific literature. Therefore, a thorough and scientifically accurate article adhering to the requested detailed outline focusing solely on this compound cannot be generated at this time. The absence of specific research findings, data tables, and detailed discussions for each of the proposed subsections prevents the creation of an informative and authoritative piece as per the user's instructions.

Further research and publication in the field would be necessary to provide the specific data required for an in-depth analysis of the structure-activity relationships and rational design of derivatives of This compound .

Mechanistic Research on Biological Interactions of Benzothiophene Derivatives Non Clinical Focus

Investigations of Enzyme Inhibition Mechanisms

Monoamine Oxidase (MAO) Inhibition Studies and Selectivity Profiling

No published studies were found that specifically investigate the inhibitory effects or selectivity profile of 5-methoxy-1-benzothiophen-6-ol against MAO-A or MAO-B isoforms.

Protease Enzyme Inhibition Research (e.g., BACE1, FIXa)

There is no available research data on the potential for this compound to inhibit protease enzymes such as Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) or Factor IXa (FIXa).

Lipoxygenase (LOX) Pathway Modulation Research

Information regarding the modulation of the lipoxygenase (LOX) pathway by this compound is not present in the available scientific literature.

DNA Gyrase and MurB Enzyme Interaction Studies

No studies were identified that explore the interaction between this compound and the bacterial enzymes DNA gyrase or MurB.

Receptor Binding and Antagonism Research

Dopamine (B1211576) D2 Receptor Affinity and Selectivity Studies

There is no published research detailing the binding affinity, selectivity, or potential antagonistic effects of this compound at the Dopamine D2 receptor.

Serotonin Receptor (5-HT) Ligand Research

There is no available data in peer-reviewed scientific literature detailing the investigation of this compound as a ligand for any serotonin (5-HT) receptor subtypes. Consequently, binding affinity profiles, such as Ki or IC50 values, for this specific compound at 5-HT receptors have not been published. Research on the functional activity of this compound, determining whether it acts as an agonist, antagonist, or modulator at these receptors, is also absent from the current body of scientific knowledge.

Molecular Recognition and Interaction Analysis

A comprehensive search of scientific databases indicates that no molecular docking studies have been published for this compound. There are no reports of this compound being computationally modeled to predict its binding affinity, orientation, or specific molecular interactions within the active site of any biological target, including but not limited to serotonin receptors. As a result, data regarding its predicted binding energy, key amino acid residue interactions, or the nature of its intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) with a protein target are not available.

Consistent with the lack of docking studies, there are no published molecular dynamics (MD) simulations involving a protein-ligand complex of this compound. This type of computational analysis, which assesses the stability and conformational changes of a ligand within a protein's binding site over time, has not been reported for this specific compound. Therefore, information regarding the dynamic behavior and stability of its potential interactions with any biological target is currently unavailable.

In Vitro Biochemical Pathway Modulation Research

No studies have been published that utilize cell-free systems or purified recombinant enzymes to investigate the biochemical activity of this compound. Research detailing the effects of this compound on specific enzymatic processes, such as inhibition or activation, has not been documented. Consequently, there is no data, such as IC50 or Km values, from in vitro enzymatic assays for this molecule.

There is no information available in the scientific literature regarding the analysis of this compound in the context of biochemical cascade interventions. Studies investigating its potential to modulate specific signaling pathways or second messenger systems (e.g., cAMP, Ca2+) in any research model have not been reported.

Exploration of 5 Methoxy 1 Benzothiophen 6 Ol Derivatives in Advanced Materials and Chemical Sensing Research

Photochromic Properties and Photoswitching Mechanisms

The ability of a molecule to exist in two or more forms that can be interconverted by light is known as photochromism. This property is at the heart of photoswitching mechanisms, where light is used to control the properties of a material. Benzothiophene-based derivatives have been shown to exhibit significant photochromic behavior.

The photochromic and fluorescence properties of diarylethene derivatives incorporating benzo[b]thiophene S,S-dioxide groups have been investigated in the single-crystalline phase. These derivatives demonstrate reversible photochromic reactions and can function as "turn-on" mode photoswitches for fluorescence, both in solution and in the crystalline state. researchgate.net Upon exposure to UV light, the open-ring isomers undergo a cyclization reaction to form fluorescent closed-ring isomers. researchgate.net This reversible transformation between two distinct isomers is a powerful tool for developing materials with photoswitching capabilities. researchgate.net

The electronic and geometrical structures of these molecules change during the phototransformation, which is a key aspect of their application in various photonic devices. researchgate.net Changes in electronic structure are particularly relevant for optical memory media and other photoswitching devices. researchgate.net The incorporation of different heterocyclic systems, such as silole and phosphole, into the diarylethene framework has been shown to influence absorbance, quantum yields, and thermal stability, leading to the development of highly efficient photoswitches. researchgate.net

| Derivative Type | Isomer Transformation | Stimulus | Observed Property Change | Application |

| Diarylethene with benzo[b]thiophene S,S-dioxide | Open-ring to closed-ring | UV light | "Turn-on" fluorescence | Photoswitching devices, Optical memory |

| Diarylethene with silole/phosphole heterocycles | Reversible isomerization | Light | Tunable absorbance and quantum yields | High-efficiency photoswitches |

Applications in Molecular Electronics and Optical Molecular Memory Devices

The unique properties of benzothiophene (B83047) derivatives make them attractive for applications in molecular electronics and optical molecular memory. Their ability to switch between different states upon external stimuli, such as light, is fundamental to these applications.

A notable example is the crystalline melt memory effect observed in solvates of a 2,7-bis(2-(2-methoxyethoxy)ethoxy)benzo[b]benzo rsc.orgbohrium.comthieno[2,3-d]thiophene (OEG-BTBT) molecule. elsevierpure.comacs.org This phenomenon involves the material recrystallizing into its initial phase after being melted and cooled, a process that is influenced by strong interactions between the solvent molecules and the oligoethylene glycol side chains even in the molten state. elsevierpure.comacs.org This memory effect, where the material "remembers" its crystalline structure, is a significant finding for the development of memory devices. elsevierpure.comacs.org

Furthermore, a novel concept for organic optical memory design utilizes a redox-active photochromic molecular switch. rsc.org In this system, the photoisomerization of the molecule is triggered by light-induced charge separation. rsc.org An organic field-effect transistor (OFET)-based optical memory device using an ionic spiropyran/merocyanine with a chromooxalate anion demonstrated a significant switching coefficient and memory window when modulated by light of different wavelengths. rsc.org This approach of using light-induced charge separation as a driving force for photoisomerization in the solid state shows great potential for creating a new generation of high-density molecular memory devices. rsc.org

| Device/Concept | Key Benzothiophene Derivative Feature | Mechanism | Performance Metric |

| Crystalline Melt Memory | OEG-BTBT solvates | Recrystallization to initial phase after melting | Phase retention after thermal cycling |

| OFET-based Optical Memory | Ionic spiropyran/merocyanine with chromooxalate anion | Light-induced charge separation triggering photoisomerization | Switching coefficient (KSW) of 65, Memory window of 2.4 V |

Design and Investigation of Fluorescent Sensors

The development of fluorescent sensors is a rapidly growing area of research, with applications ranging from environmental monitoring to biological imaging. Benzothiophene derivatives have been successfully employed in the design of such sensors due to their inherent fluorescence and the ability to modulate this fluorescence in the presence of specific analytes.

One study reports the use of a benzothiophene-based semi-bis-chalcone (SBC) as a real-time sensor for hydrazine, a highly toxic chemical. rsc.orgresearchgate.net These SBC molecules were synthesized via a Claisen-Schmidt condensation and their optical properties were studied in various solvents. rsc.orgresearchgate.net The prepared SBCs demonstrated excellent selectivity for hydrazine sensing over a broad pH range. rsc.org Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been used to understand the electronic behavior of these molecules and have shown good correlation with experimental results, suggesting their potential in optoelectronics and bioimaging. rsc.orgresearchgate.net

Another example is a novel thiophene-based fluorescent chemosensor, DHADC, which was designed for the detection of both Zn²⁺ and CN⁻ ions. mdpi.com This sensor, composed of 3-aminothiophene-2-carboxamide and 4-diethylaminosalicylaldehyde, exhibits a significant "turn-on" fluorescence response in the presence of Zn²⁺. mdpi.com The sensor's high selectivity and its successful application in imaging Zn²⁺ in living cells and zebrafish highlight the potential of thiophene-based structures in biological sensing. mdpi.com

| Sensor | Target Analyte | Sensing Mechanism | Key Performance Feature |

| Benzothiophene-based semi-bis-chalcone (SBC) | Hydrazine | Not specified | Excellent selectivity, Broad working pH range |

| DHADC (thiophene-based) | Zn²⁺, CN⁻ | "Turn-on" fluorescence | High discrimination towards Zn²⁺, Live cell imaging capability |

Luminescence Behavior of Benzothiophene-Based Coordination Complexes

The coordination of metal ions to benzothiophene-based ligands can lead to the formation of complexes with interesting luminescence properties. These properties are influenced by the nature of both the metal ion and the organic ligand.

Research into novel Schiff base ligands containing a benzo[b]thiophene moiety has led to the development of Ni(II) and Mn(II) complexes. rsc.org The coordination structure of these complexes was determined to be octahedral, with the metal ion coordinated to a nitrogen atom of the azomethine group, the benzo[b]thiophene ring, an oxygen atom of the phenolic group, and an acetate derivative. rsc.org While the primary focus of this study was on the biological activities of these complexes, the characterization of their coordination environment is crucial for understanding their potential luminescent behavior. rsc.org

The luminescence of coordination compounds is a broad field, with recent breakthroughs showing that a wider range of first-row transition metals can form emissive complexes. acs.org The ligand field strength plays a crucial role in determining the energy gaps between electronic states and, consequently, the luminescent properties of the complex. acs.org In the context of benzothiophene derivatives, the electronic properties of the benzothiophene ligand can be tuned to influence the metal-to-ligand charge transfer (MLCT) states, which are often responsible for luminescence in transition metal complexes. acs.org

Furthermore, the study of thiophene-based β-diketonate ligands in europium(III) complexes has shown that the photoluminescence quantum yield (PL-QY) can be tuned by modifying the ligand structure. acs.org This fine-tuning of the metal ion's environment directly impacts the emission properties. acs.org The energy of the triplet levels of the ligands and the occurrence of non-radiative deactivation processes are key factors that determine the luminescence efficiencies of these complexes. acs.org

| Complex Type | Metal Ion(s) | Ligand Features | Key Finding |

| Schiff base complexes | Ni(II), Mn(II) | Benzo[b]thiophene moiety, azomethine group, phenolic group | Octahedral coordination geometry |

| Thiophene-based β-diketonate complexes | Europium(III) | β-diketonate with thiophene (B33073) | Ligand structure tunes photoluminescence quantum yield |

Emerging Research Directions and Future Perspectives for 5 Methoxy 1 Benzothiophen 6 Ol

Development of Asymmetric Synthetic Methodologies for Chiral Derivatives

The creation of single-enantiomer chiral drugs is a paramount objective in pharmaceutical development, as the three-dimensional orientation of a molecule can drastically alter its biological activity and safety profile. For derivatives of 5-methoxy-1-benzothiophen-6-ol, the introduction of chirality opens up new avenues for optimizing therapeutic efficacy. Consequently, a significant research effort is directed towards the development of asymmetric synthetic methods to produce enantiomerically pure chiral derivatives.

Current strategies are moving beyond classical resolution techniques and focusing on the use of chiral catalysts to control the stereochemical outcome of key synthetic steps. Methodologies such as asymmetric hydrogenation, catalyzed by transition metals like ruthenium and rhodium complexed with chiral ligands, are being explored to create stereocenters with high precision. nih.gov Another promising approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts in annulation reactions to construct axially chiral biaryls containing a benzothiophene (B83047) core. acs.org These advanced catalytic systems aim to provide efficient and scalable routes to novel chiral derivatives of this compound, which are essential for detailed structure-activity relationship (SAR) studies and the identification of more selective and potent biological agents.

| Methodology | Catalyst Type | Reaction Example | Potential Chiral Feature |

| Asymmetric Hydrogenation | Ruthenium-NHC Complex | Reduction of a prochiral C=C bond on a side chain | Creation of a stereocenter |

| Catalytic Annulation | Chiral N-Heterocyclic Carbene (NHC) | [2+4] Annulation Cascade | Construction of axial chirality |

| C-H Functionalization | Transition-Metal with Chiral Ligand | Enantioselective C-H alkylation | Introduction of a chiral substituent |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the drug discovery process, making it faster, more predictive, and more efficient. For this compound, AI and machine learning (ML) are being integrated to accelerate the design of novel derivatives with optimized properties. These computational tools can analyze vast datasets to identify promising candidates, predict their activity, and even generate entirely new molecular structures.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. These ML models learn the relationship between the structural features of benzothiophene derivatives and their biological activity, enabling the prediction of potency for novel, unsynthesized compounds. nih.govtissueeng.netnih.gov Molecular docking and molecular dynamics (MD) simulations provide further atomic-level insights, predicting how derivatives of this compound might bind to specific protein targets and assessing the stability of these interactions over time. nih.govazolifesciences.comresearchgate.netnih.gov Looking forward, generative AI models, which can learn the underlying patterns of chemical space, offer the exciting possibility of designing novel benzothiophene scaffolds de novo, tailored to have specific, desirable therapeutic profiles.

| AI/ML Technique | Application in Compound Design | Expected Outcome |

| QSAR | Predict biological activity based on molecular structure. | Prioritize the synthesis of compounds with the highest predicted potency. |

| Molecular Docking | Simulate the binding of a compound to a protein target. | Identify key binding interactions and guide structural modifications for improved affinity. |

| Molecular Dynamics | Simulate the movement of a compound-protein complex over time. | Assess the stability of the binding interaction and understand dynamic behavior. |

| Generative Models | Design novel molecules with desired properties. | Create unique chemical structures based on the this compound scaffold. |

Advanced In Vitro Model Development for Mechanistic Insights

To bridge the gap between preclinical research and clinical outcomes, there is an increasing need for in vitro models that more accurately replicate human physiology than traditional 2D cell cultures. For a compound like this compound, understanding its precise mechanism of action, metabolic fate, and potential toxicity requires these sophisticated systems.

The development of 3D organoid and spheroid cultures represents a major step forward. azolifesciences.comsciltp.comresearchgate.net These self-assembling, multicellular structures mimic the microanatomy and function of human organs, providing a more physiologically relevant context to study a compound's effects on cell-cell interactions and tissue-level responses. azolifesciences.comsciltp.com Furthermore, microfluidic organ-on-a-chip (OOC) platforms can simulate the dynamic environment of living organs, including mechanical forces and fluid flow, allowing for the investigation of complex processes like drug absorption, metabolism, and multi-organ interactions. tissueeng.netresearchgate.netnih.govfrontiersin.org When combined with high-content screening (HCS) and advanced imaging techniques, these models can provide detailed, quantitative data on a compound's subcellular effects, offering deep mechanistic insights that are not achievable with conventional assays. nih.gov The application of these models will be crucial for elucidating the full biological profile of this compound and its derivatives.

| Advanced Model | Key Feature | Application for Mechanistic Insight |

| 3D Organoids/Spheroids | Self-assembled, multicellular structures that mimic organ microanatomy. | Assess efficacy and toxicity in a tissue-like context; study effects on cell differentiation and organization. |

| Organ-on-a-Chip (OOC) | Microfluidic devices that replicate the dynamic environment of organs. | Investigate ADME properties (Absorption, Distribution, Metabolism, Excretion) and multi-organ toxicity. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular phenotypes. | Elucidate subcellular mechanisms of action, such as protein translocation or organelle morphology changes. |

Expanding Applications in Catalysis and Supramolecular Chemistry Research

While the primary focus of research on benzothiophene derivatives has been in medicinal chemistry, the inherent electronic and structural properties of the this compound scaffold make it an attractive candidate for applications in other domains of chemical science, notably catalysis and supramolecular chemistry.

The sulfur atom within the thiophene (B33073) ring and the delocalized π-electron system of the benzothiophene core can effectively coordinate with transition metals. This suggests that derivatives of this compound could be developed as novel ligands for metal-based catalysts. By synthetically modifying the substituents on the benzothiophene ring, it is possible to fine-tune the steric and electronic properties of these ligands, thereby optimizing the activity and selectivity of the catalyst for specific organic transformations.

In the field of supramolecular chemistry, the planar and aromatic nature of the benzothiophene structure is conducive to forming well-ordered assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding. This opens up the possibility of using this compound as a building block for the rational design of functional supramolecular materials. Potential applications could include the development of organic semiconductors, chemosensors, or self-healing polymers, where the organized molecular arrangement leads to emergent material properties. The exploration of these non-biological applications represents a promising and relatively untapped area for future research.

| Research Area | Potential Role of this compound | Rationale |

| Homogeneous Catalysis | As a scaffold for designing new ligands. | The sulfur atom and aromatic system can coordinate to metal centers, with tunable electronic properties. |

| Supramolecular Chemistry | As a structural building block (tecton). | The planar, aromatic structure facilitates self-assembly through π-π stacking and hydrogen bonding. |

| Materials Science | As a core component in organic electronics. | The conjugated π-system is suitable for charge transport in semiconductor applications. |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-methoxy-1-benzothiophen-6-ol in laboratory settings?

- Methodological Answer : Synthesis of benzothiophene derivatives often involves functionalization of the core heterocyclic structure. For this compound, a plausible route includes:

Methoxy introduction : Use methylating agents (e.g., methyl iodide) under basic conditions to install the methoxy group at the 5-position.

Hydroxy group placement : Selective oxidation or hydroxylation at the 6-position, potentially using hydroxylamine derivatives or catalytic hydroxylation under controlled pH.

- Critical parameters : Reaction temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (acetonitrile or DMF for solubility), and catalysts (e.g., Pd/C for reductions).

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and NMR .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic proton signals between δ 6.5–7.5 ppm (benzothiophene ring), a singlet for the methoxy group at δ ~3.8 ppm, and a broad peak for the phenolic -OH (δ 8–12 ppm, solvent-dependent).

- ¹³C NMR : Methoxy carbon at δ ~55 ppm, aromatic carbons between δ 110–150 ppm.

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 196.2 (C₉H₈O₂S). High-resolution MS (HRMS) can confirm molecular formula.

- IR : Stretching vibrations for -OH (~3200 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) .

Q. What stability and storage conditions are recommended for this compound?

- Methodological Answer :

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzothiophene core.

- Temperature : Keep at –20°C under inert atmosphere (argon or nitrogen) to minimize oxidation of the phenolic -OH group.

- Solubility : Prepare stock solutions in DMSO or ethanol (anhydrous) to avoid hydrolysis. Centrifuge before use if precipitates form .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reported reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict nucleophilic/electrophilic sites. For example, the methoxy group directs electrophiles to the 4-position, while the -OH group activates the 7-position.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways.

- Validation : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies in regioselectivity .

Q. What strategies can address conflicting bioactivity data for this compound in enzyme inhibition assays?

- Methodological Answer :

- Assay optimization :

pH control : Maintain pH 7.4 (physiological conditions) to stabilize the phenolic -OH group.

Solvent consistency : Use ≤1% DMSO to avoid solvent-induced enzyme denaturation.

- Data normalization : Include positive controls (e.g., known inhibitors) and normalize activity to protein concentration (Bradford assay).

- Statistical analysis : Apply ANOVA or Tukey’s test to identify outliers in replicate experiments .

Q. How can researchers design experiments to probe the tautomeric behavior of this compound in solution?

- Methodological Answer :

- Variable Temperature NMR (VT-NMR) : Monitor chemical shift changes (e.g., -OH proton) from 25°C to –40°C to detect keto-enol tautomerism.

- Isotopic labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to track proton mobility.

- Computational modeling : Compare experimental NMR shifts with DFT-predicted shifts for tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.